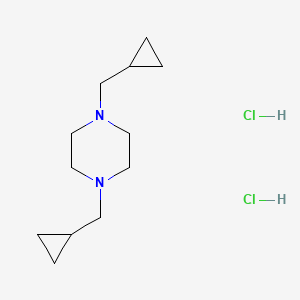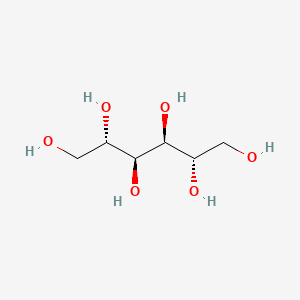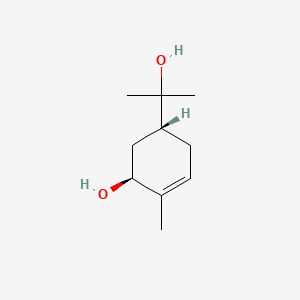
辛基异氰酸酯
概述
描述
Octyl isocyanate is an organic compound with the chemical formula CH₃(CH₂)₇NCO. It is a member of the isocyanate family, which is characterized by the presence of the isocyanate group (-NCO). Octyl isocyanate is a colorless to light yellow liquid with a pungent odor. It is primarily used as a building block in organic synthesis and has various applications in the chemical industry.
科学研究应用
Octyl isocyanate has several applications in scientific research:
作用机制
Target of Action
Octyl isocyanate, a chemical compound with the formula C9H17NO, primarily targets serine proteinases, such as chymotrypsin . Serine proteinases are enzymes that cleave peptide bonds in proteins, playing a crucial role in numerous biological processes.
Mode of Action
Octyl isocyanate interacts with its targets by inactivating them. Specifically, it reacts with serine proteinases to yield inactive enzyme derivatives . This reaction involves the formation of a covalent bond between the isocyanate group of the octyl isocyanate and the serine residue of the proteinase .
Pharmacokinetics
It is known that the compound is a liquid at room temperature with a density of 088 g/mL at 25 °C This suggests that it may have good bioavailability due to its ability to cross biological membranes
Result of Action
The primary result of octyl isocyanate’s action is the inactivation of serine proteinases . This could potentially disrupt normal protein degradation and turnover, leading to alterations in cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of octyl isocyanate. For instance, the compound’s reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals. Additionally, occupational exposure to isocyanates has been associated with health risks, suggesting that the environment in which the compound is used can impact its effects . .
生化分析
Biochemical Properties
Octyl isocyanate plays a significant role in biochemical reactions due to its ability to react with nucleophiles. It specifically interacts with serine proteinases, such as chymotrypsin, leading to enzyme inactivation . The interaction involves the formation of a covalent bond between the isocyanate group and the active site serine residue of the enzyme, resulting in the inhibition of enzymatic activity. This property makes octyl isocyanate a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors.
Cellular Effects
Octyl isocyanate affects various types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, octyl isocyanate can alter the activity of key signaling molecules, leading to changes in cell proliferation and apoptosis . Additionally, it can modulate the expression of genes involved in stress responses and metabolic pathways, thereby impacting cellular homeostasis.
Molecular Mechanism
The molecular mechanism of octyl isocyanate involves its reactivity with nucleophilic sites on biomolecules. It forms covalent bonds with amino acids such as serine, threonine, and lysine, leading to the modification of proteins and enzymes . This modification can result in enzyme inhibition or activation, depending on the specific target and context. Octyl isocyanate can also influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of octyl isocyanate can change over time due to its stability and degradation. Octyl isocyanate is relatively stable under standard laboratory conditions, but it can hydrolyze in the presence of water, leading to the formation of octylamine and carbon dioxide . Long-term exposure to octyl isocyanate can result in cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of octyl isocyanate vary with different dosages in animal models. At low doses, octyl isocyanate may have minimal impact on cellular function, while higher doses can lead to toxic effects, including tissue damage and inflammation . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies in animal models have shown that high doses of octyl isocyanate can cause adverse effects, such as respiratory distress and organ damage.
Metabolic Pathways
Octyl isocyanate is involved in various metabolic pathways, including its conversion to octylamine through hydrolysis . This reaction is catalyzed by water and can be influenced by the presence of enzymes and cofactors. The metabolic flux of octyl isocyanate can affect the levels of metabolites in the cell, leading to changes in cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, octyl isocyanate is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments. The distribution of octyl isocyanate can affect its biological activity and the extent of its effects on cellular function.
Subcellular Localization
Octyl isocyanate exhibits specific subcellular localization, which can impact its activity and function. It can be targeted to various cellular compartments, including the cytoplasm, nucleus, and organelles . Post-translational modifications and targeting signals play a crucial role in directing octyl isocyanate to its specific subcellular locations. The localization of octyl isocyanate can influence its interactions with biomolecules and its overall biological effects.
准备方法
Synthetic Routes and Reaction Conditions
Octyl isocyanate can be synthesized through several methods. One common method involves the reaction of octylamine with phosgene. The reaction proceeds as follows: [ \text{CH₃(CH₂)₇NH₂} + \text{COCl₂} \rightarrow \text{CH₃(CH₂)₇NCO} + 2\text{HCl} ]
Another method involves the non-phosgene route, which is considered safer and more environmentally friendly. This method includes the reaction of octylamine with urea and carbon dioxide under high temperature and pressure to form octyl isocyanate: [ \text{CH₃(CH₂)₇NH₂} + \text{CO(NH₂)₂} + \text{CO₂} \rightarrow \text{CH₃(CH₂)₇NCO} + 2\text{NH₃} ]
Industrial Production Methods
In industrial settings, octyl isocyanate is typically produced using the phosgene method due to its high yield and efficiency. the non-phosgene method is gaining popularity due to its reduced environmental impact and safety concerns .
化学反应分析
Types of Reactions
Octyl isocyanate undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form carbamates (urethanes).
Substitution Reactions: Reacts with amines to form substituted ureas.
Polymerization Reactions: Used in the formation of polyurethanes.
Common Reagents and Conditions
Alcohols: React with octyl isocyanate in the presence of catalysts such as tertiary amines or metal salts to form carbamates.
Amines: React with octyl isocyanate to form substituted ureas under mild conditions.
Catalysts: Tertiary amines, tin, iron, and mercury salts are commonly used to catalyze these reactions.
Major Products Formed
Carbamates: Formed from the reaction with alcohols.
Substituted Ureas: Formed from the reaction with amines.
Polyurethanes: Formed through polymerization reactions.
相似化合物的比较
Similar Compounds
- Hexyl isocyanate
- Butyl isocyanate
- Dodecyl isocyanate
- Cyclohexyl isocyanate
Uniqueness
Octyl isocyanate is unique due to its specific chain length, which imparts distinct physical and chemical properties. Compared to shorter-chain isocyanates like butyl isocyanate, octyl isocyanate has a higher boiling point and lower volatility, making it more suitable for certain industrial applications. Additionally, its reactivity with specific enzymes like chymotrypsin highlights its potential in biochemical research .
属性
IUPAC Name |
1-isocyanatooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-3-4-5-6-7-8-10-9-11/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQFCTCUULUMTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
32646-75-6 | |
| Record name | Octane, 1-isocyanato-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32646-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2062874 | |
| Record name | Octane, 1-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3158-26-7 | |
| Record name | Octyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3158-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Octylisocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003158267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octane, 1-isocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octane, 1-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.635 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4R)-4-[(8R,9S,10S,13R,14S,17S)-7-ethyl-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1195606.png)
![1,7-Bis(but-2-en-2-yl)-3,9-dihydroxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B1195609.png)









![(3aS,8aS,9aR)-9-hydroxy-1,5,8a-trimethyl-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,7-b]furan-2,8-dione](/img/structure/B1195628.png)

